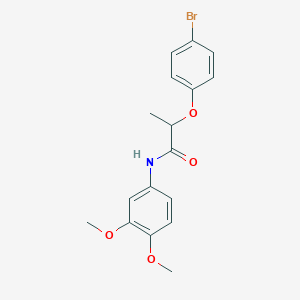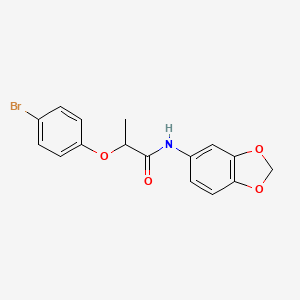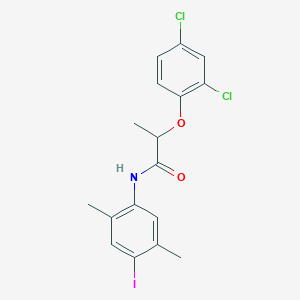![molecular formula C18H17Cl3N2O3 B4113071 N-(2-{[2-(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B4113071.png)
N-(2-{[2-(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)butanamide
説明
N-(2-{[2-(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)butanamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer, autoimmune diseases, and other inflammatory disorders. The compound is synthesized through a complex chemical process, and its mechanism of action involves the inhibition of key signaling pathways that are involved in the growth and survival of cancer cells and immune cells.
作用機序
The mechanism of action of TAK-659 involves the inhibition of key signaling pathways that are involved in the growth and survival of cancer cells and immune cells. Specifically, TAK-659 targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) pathways, which are critical for the proliferation and survival of cancer cells and immune cells. By inhibiting these pathways, TAK-659 can effectively suppress the growth and survival of cancer cells and modulate immune cell function.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a range of biochemical and physiological effects, including the inhibition of BTK and ITK signaling pathways, modulation of immune cell function, and suppression of cancer cell growth and survival. In addition, TAK-659 has been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.
実験室実験の利点と制限
One of the advantages of TAK-659 is its specificity for BTK and ITK pathways, which makes it a promising candidate for the treatment of cancer and autoimmune diseases. In addition, TAK-659 has been shown to have a favorable safety profile, which is important for the development of new drugs. However, one limitation of TAK-659 is its complex synthesis process, which requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on TAK-659, including the development of new formulations and delivery methods, the evaluation of its efficacy in clinical trials, and the exploration of its potential use in combination with other drugs. In addition, further studies are needed to fully understand the mechanism of action of TAK-659 and to identify potential biomarkers that could be used to predict response to treatment. Overall, TAK-659 represents a promising new class of drugs for the treatment of cancer and autoimmune diseases, and further research is needed to fully realize its potential.
科学的研究の応用
TAK-659 has been the subject of extensive scientific research, with studies focusing on its potential use as a treatment for various types of cancer and autoimmune diseases. Preclinical studies have shown that the compound is effective in inhibiting the growth and survival of cancer cells, including those that are resistant to other treatments. In addition, TAK-659 has been shown to modulate immune cell function, making it a promising candidate for the treatment of autoimmune diseases and other inflammatory disorders.
特性
IUPAC Name |
N-[2-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O3/c1-2-5-17(24)22-14-6-3-4-7-15(14)23-18(25)10-26-16-9-12(20)11(19)8-13(16)21/h3-4,6-9H,2,5,10H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGKCPCIEOBEFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]phenyl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-2-methylbenzoic acid](/img/structure/B4112992.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-nitrophenyl)glycinamide](/img/structure/B4112998.png)
![2-(4-chloro-2-methyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4113002.png)

![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis[2-(3,4-dimethoxyphenyl)acetamide]](/img/structure/B4113017.png)
![ethyl 2-({2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4113024.png)
![5-bromo-2-[(2-ethoxybenzoyl)amino]benzoic acid](/img/structure/B4113033.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B4113046.png)
![2,2'-{[(4-methylphenyl)sulfonyl]imino}bis(N-cyclohexylacetamide)](/img/structure/B4113049.png)

![N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4113073.png)


